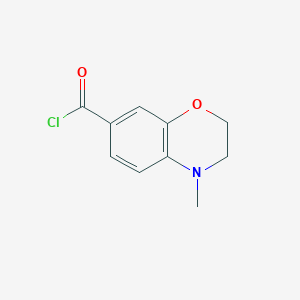

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a carbonyl chloride group at the 7th position of the benzoxazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride typically involves the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction can be represented as follows:

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine+Thionyl chloride→4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride+SO2+HCl

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-methanol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and specific catalysts or bases to facilitate the reactions.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various benzoxazine derivatives, which are valuable in the development of advanced materials such as polybenzoxazines.

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their applications.

Comparison with Similar Compounds

Similar compounds to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride include:

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile: This compound has a carbonitrile group instead of a carbonyl chloride group, which affects its reactivity and applications.

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride:

The uniqueness of this compound lies in its specific reactivity due to the carbonyl chloride group, making it a valuable intermediate in the synthesis of various derivatives.

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a compound belonging to the benzoxazine family, which consists of heterocyclic compounds characterized by their nitrogen and oxygen-containing ring structures. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClNO2

- Molecular Weight : 211.64 g/mol

- CAS Number : 499770-73-9

The biological activity of this compound is primarily attributed to the reactivity of its carbonyl chloride group. This group can undergo nucleophilic substitution reactions with various biological molecules, leading to the formation of derivatives that may exhibit diverse biological effects.

Antimicrobial Activity

Benzoxazine derivatives have been studied for their antimicrobial properties. Research indicates that modifications in the benzoxazine structure can enhance antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effective inhibition against various microbial strains, suggesting potential applications in pharmaceuticals and agriculture .

Anticancer Activity

Studies have shown that benzoxazine derivatives can exhibit significant cytotoxic effects against cancer cell lines. For example, a related compound was evaluated for its cytotoxic activity against several tumor cell lines including COLO201 (human colorectal adenocarcinoma) and 4T1 (murine mammary carcinoma). The results indicated dose-dependent cytotoxicity, with specific derivatives showing higher selectivity towards cancer cells compared to normal cells .

Neuropharmacological Effects

Research on related benzoxazine compounds has identified potential neuropharmacological activities. A series of 3,4-dihydrobenzoxazines were synthesized and tested for their antagonistic effects on serotonin receptors (5HT3). Some derivatives exhibited high affinity for these receptors, indicating potential therapeutic applications in treating anxiety and other serotonin-related disorders .

Study on Cytotoxicity

In a study investigating the cytotoxic effects of various benzoxazine derivatives, it was found that the introduction of specific substituents at the 2-position significantly increased the anticancer activity. One derivative exhibited a Ki value of 0.019 nM against the 5HT3 receptor, demonstrating its potential as a long-lasting antagonist .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of benzoxazine derivatives revealed that specific structural modifications enhanced their activity against resistant strains of bacteria and fungi. The results suggested that these compounds could serve as lead candidates for developing new antimicrobial agents .

Table of Biological Activities

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-12-4-5-14-9-6-7(10(11)13)2-3-8(9)12/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEFRDHZTILJRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383616 |

Source

|

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-73-9 |

Source

|

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.